molecular formula C16H13N3O4 B1199884 Nitromethaqualone CAS No. 340-52-3

Nitromethaqualone

Cat. No.: B1199884
CAS No.: 340-52-3
M. Wt: 311.29 g/mol
InChI Key: RZHHDMJWDYJXAW-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of nitromethaqualone involves the nitration of methaqualone. The process typically starts with methaqualone, which undergoes nitration using a mixture of concentrated sulfuric acid and nitric acid. The reaction is carried out under controlled temperatures to ensure the selective nitration of the aromatic ring .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The final product is usually purified through recrystallization or other suitable purification techniques .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Nitromethaqualone has several applications in scientific research:

Properties

IUPAC Name

3-(2-methoxy-4-nitrophenyl)-2-methylquinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3O4/c1-10-17-13-6-4-3-5-12(13)16(20)18(10)14-8-7-11(19(21)22)9-15(14)23-2/h3-9H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZHHDMJWDYJXAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2C(=O)N1C3=C(C=C(C=C3)[N+](=O)[O-])OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80187601
Record name Nitromethaqualone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80187601
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

311.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

340-52-3
Record name 3-(2-Methoxy-4-nitrophenyl)-2-methyl-4(3H)-quinazolinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=340-52-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Nitromethaqualone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000340523
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Nitromethaqualone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80187601
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name NITROMETHAQUALONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7G855468ZM
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the primary metabolic pathways of nitromethaqualone in humans and rats?

A1: this compound undergoes extensive biotransformation before excretion in both humans and rats. The primary metabolic pathway involves the reduction of the nitro group to an amino group. This amino derivative is then partially acetylated. In humans, cleavage of the quinazolinone nucleus leads to the formation of 2-methoxy-4-nitroaniline. Rats exhibit additional metabolic pathways, including oxidation of the 2-methyl group to hydroxymethyl, resulting in 2-hydroxymethyl-3-(2'-methoxy-4'-nitrophenyl)-4(3H)-quinazolinone and its subsequent in vivo reduction product, 2-hydroxymethyl-3-(2'-methoxy-4'-aminophenyl)-4(3H)-quinazolinone. These two metabolites are also excreted as glucuronides in rats. []

Q2: How is this compound excreted, and what does this suggest about its pharmacokinetic properties?

A2: Both humans and rats exhibit protracted excretion of this compound metabolites. In rats, fecal excretion accounts for 55-60% of the administered dose, while urinary excretion accounts for 24-27%. The prolonged excretion pattern observed in both species indicates extensive enterohepatic circulation of this compound and its metabolites. []

Q3: What analytical techniques are effective for identifying and differentiating this compound from its isomers and similar compounds?

A3: A combination of analytical techniques is crucial for accurate identification and differentiation of this compound. These include:

  • Gas-liquid chromatography (GLC): Provides distinct retention times for this compound and its isomers. []
  • Infrared (IR) Spectroscopy: Offers unique fingerprint regions for structural elucidation and differentiation from isomers. []
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Delivers detailed structural information, allowing for unambiguous identification and differentiation from isomers. []
  • Electron Impact Mass Spectrometry (EIMS): Generates characteristic fragmentation patterns for distinguishing this compound from structurally similar compounds. []

Q4: What is the structural characterization of this compound?

A4: this compound is chemically described as 2-methyl-3(2′-methoxy-4′-nitrophenyl)-4(3H)-quinazolinone. While the exact molecular weight wasn't specified in the provided abstracts, it can be calculated as 297.28 g/mol. Spectroscopic data, including IR, NMR, and mass spectra, are essential for characterizing the compound and differentiating it from its isomers. []

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